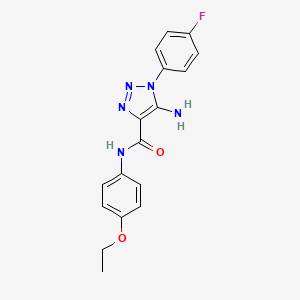
5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Substitution Reactions: Introduction of the amino group and the ethoxyphenyl and fluorophenyl groups through nucleophilic substitution reactions.
Amidation: Formation of the carboxamide group through an amidation reaction.
Industrial Production Methods
Industrial production methods would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group.
Reduction: Reduction reactions could target the carboxamide group.
Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitroso or nitro derivatives, while reduction could produce amines or alcohols.
科学的研究の応用
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Material Science: Used in the synthesis of polymers and advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives exhibit antifungal and antibacterial properties.
Enzyme Inhibitors: Used in the development of enzyme inhibitors for various biological targets.
Medicine
Pharmaceuticals: Potential use in the development of drugs for treating infections, cancer, and other diseases.
Industry
Agriculture: Used in the formulation of pesticides and herbicides.
Dyes and Pigments: Employed in the synthesis of dyes and pigments for various applications.
作用機序
The mechanism of action of 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets could include enzymes involved in metabolic pathways or receptors on cell surfaces.
類似化合物との比較
Similar Compounds
1,2,3-Triazole Derivatives: Compounds with similar triazole rings but different substituents.
Azole Antifungals: Such as fluconazole and itraconazole, which also contain azole rings.
Uniqueness
The uniqueness of 5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substituents, which can confer unique biological activities and properties compared to other triazole derivatives.
For detailed and specific information, consulting scientific literature and databases is recommended.
生物活性
5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant research findings.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Triazole Ring : Achieved through click chemistry reactions involving azides and alkynes.
- Substitution Reactions : Introduction of amino and ethoxyphenyl groups via nucleophilic substitution.
- Amidation : Formation of the carboxamide group through amidation reactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Triazole derivatives often modulate enzyme activity or receptor functions. The precise mechanism for this compound is still under investigation but may involve:
- Inhibition of key metabolic enzymes.
- Modulation of cell signaling pathways.
- Induction of apoptosis in cancerous cells .
Antiproliferative Effects
Research indicates that compounds similar to this compound exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Cell Lines Tested : Jurkat T-cells and leukemia cell lines (SR, MOLT-4, CCRF-CEM).
- Mechanism Observed : Induction of morphological changes such as apoptotic bodies and chromatin condensation. The compound was found to reduce mitochondrial membrane potential and induce DNA damage without directly intercalating into DNA .
Comparative Activity
A comparative analysis with standard antiproliferative agents like doxorubicin revealed that the triazole derivatives possess comparable efficacy. The following table summarizes some findings:
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |
|---|---|---|---|
| Doxorubicin | Jurkat T-cells | 0.5 | DNA intercalation |
| This compound | Jurkat T-cells | 0.7 | Mitochondrial damage |
| N-(4-thiocyanatophenyl)-1H-triazole derivatives | Various leukemia lines | 0.6 - 0.9 | Apoptosis induction |
Case Studies
A case study involving the synthesis and biological evaluation of triazole derivatives demonstrated that modifications in the phenyl rings significantly influenced their anticancer properties. The presence of electron-donating groups on the phenyl ring enhanced cytotoxicity against human liver carcinoma cells (HepG2) and other cancer lines .
特性
IUPAC Name |
5-amino-N-(4-ethoxyphenyl)-1-(4-fluorophenyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c1-2-25-14-9-5-12(6-10-14)20-17(24)15-16(19)23(22-21-15)13-7-3-11(18)4-8-13/h3-10H,2,19H2,1H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDWSOZUQNPCIRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














